2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrido[3,2-d]pyrimidin core, which is known for its biological activity, and a dioxin moiety, which adds to its chemical versatility.
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[3,2-d]pyrimidin core, followed by the introduction of the chlorobenzyl group and the dioxin moiety. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,2-d]pyrimidin core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxin moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidin derivatives and dioxin-containing molecules. What sets 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide apart is its unique combination of these two moieties, which may confer distinct biological and chemical properties. Other similar compounds include:
Properties
Molecular Formula |
C24H19ClN4O5 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H19ClN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30) |
InChI Key |
BIAUNDQYAFRLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
Origin of Product |
United States |
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